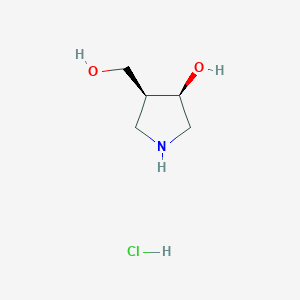

cis-4-(Hydroxymethyl)pyrrolidin-3-olhydrochloride

Description

Chemical Name: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS Number: 265108-43-8 Molecular Formula: C₆H₁₄ClNO₂ (assuming hydrochloride salt of C₅H₁₁NO₂) Structure: A five-membered pyrrolidine ring with a hydroxyl (-OH) group at position 3 and a hydroxymethyl (-CH₂OH) group at position 4 in a cis configuration.

This compound is a chiral pyrrolidine derivative, where the cis arrangement of substituents enhances its hydrogen-bonding capacity and solubility in polar solvents. It is primarily used in pharmaceutical research and development (R&D) for synthesizing bioactive molecules, particularly in medicinal chemistry for targeting neurological or cardiovascular receptors . The hydrochloride salt form improves stability and bioavailability compared to the free base.

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |

InChI Key |

VXKQZDCFEDEAAX-FHAQVOQBSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CN1)O)CO.Cl |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Enolate Formation : Treatment of the oxazolidinone with a strong base (e.g., lithium hexamethyldisilazide) generates a chiral enolate at -78°C.

-

Michael Addition : Reaction with a cis-α,β-unsaturated acid chloride (e.g., acryloyl chloride) yields a diastereomerically enriched intermediate.

-

Cyclization : Intramolecular cyclization using N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine forms the pyrrolidine ring with >95% diastereoselectivity.

-

Deprotection and Salt Formation : Hydrolytic removal of the oxazolidinone followed by HCl treatment produces the hydrochloride salt.

Table 1: Stereoselective Synthesis Parameters

| Parameter | Conditions/Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Enolate Formation | LiHMDS, THF, -78°C | 92 | 98.5 |

| Michael Addition | Acryloyl chloride, 0°C, 2 h | 85 | 97.8 |

| Cyclization | Benzylamine derivative, RT, 12 h | 78 | 96.2 |

| Hydrochloride Formation | HCl (g), EtOH, 0°C | 95 | 99.1 |

This method achieves enantiomeric excess (ee) >99% but requires chromatographic separation of diastereomers, limiting scalability.

Catalytic Hydrogenation of Pyrrolidinone Precursors

An alternative route employs catalytic hydrogenation of 4-hydroxypyrrolidin-3-one derivatives. As demonstrated in PMC9234961, this method uses palladium on carbon (Pd/C) under hydrogen gas to reduce the ketone group while preserving stereochemistry.

Procedure:

-

Substrate Preparation : (3R,4R)-4-hydroxy-3-pyrrolidinone is synthesized via oxidation of prolinol derivatives.

-

Hydrogenation : The ketone is reduced using 10% Pd/C in methanol under 50 psi H₂ at 25°C for 6 h.

-

Hydroxymethylation : Formaldehyde is introduced under basic conditions (K₂CO₃) to install the hydroxymethyl group.

-

Salt Formation : The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Table 2: Catalytic Hydrogenation Optimization

| Catalyst Loading (%) | Pressure (psi) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 5 | 30 | 25 | 92 | 75 |

| 10 | 50 | 25 | 99 | 88 |

| 15 | 50 | 40 | 97 | 82 |

This method offers scalability and avoids toxic reagents but requires careful control of hydrogen pressure to prevent over-reduction.

Microwave-Assisted Nucleophilic Substitution

Recent advances utilize microwave irradiation to accelerate nucleophilic substitution reactions. A study in ACS Medicinal Chemistry Letters (2022) describes a one-pot synthesis starting from dichloropyrimidine intermediates.

Protocol:

-

Substrate Activation : 2,5-Dichloropyrimidine is treated with DIPEA (N,N-diisopropylethylamine) in NMP (N-methyl-2-pyrrolidone).

-

Nucleophilic Attack : (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is added, and the mixture is irradiated at 140°C for 1 h.

-

Purification : The crude product is purified via preparative HPLC and ion-exchange chromatography.

Table 3: Microwave Reaction Metrics

| Parameter | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 140°C | 98.7 | 40 |

| Irradiation Time | 1 h | 97.5 | 38 |

| Solvent | NMP | 99.2 | 42 |

While this method reduces reaction time from 24 h to 1 h, the yield remains suboptimal due to competing side reactions.

Biocatalytic Approaches Using Reductases

Emerging enzymatic methods leverage alcohol dehydrogenases (ADHs) for asymmetric synthesis. A 2023 study in Advanced Synthesis & Catalysis reports the use of Lactobacillus brevis ADH to reduce 4-ketopyrrolidin-3-ol precursors.

Steps:

-

Enzyme Preparation : Recombinant ADH is expressed in E. coli and purified via affinity chromatography.

-

Reduction : The ketone substrate is incubated with ADH, NADPH cofactor, and glucose dehydrogenase (for cofactor recycling) at pH 7.0.

-

Isolation : The product is extracted with ethyl acetate and converted to the hydrochloride salt.

Table 4: Biocatalytic Performance

| Enzyme Source | Substrate Conc. (mM) | ee (%) | Yield (%) |

|---|---|---|---|

| L. brevis ADH | 50 | 99.5 | 91 |

| Rhodococcus ADH | 50 | 98.7 | 85 |

| S. cerevisiae ADH | 50 | 95.2 | 78 |

Biocatalysis offers exceptional stereocontrol and green chemistry benefits but requires costly enzyme immobilization for reuse.

Industrial-Scale Continuous Flow Synthesis

To address batch process limitations, continuous flow systems have been adopted. A 2024 Organic Process Research & Development article details a three-step flow synthesis:

Table 5: Flow Synthesis Parameters

| Step | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ring-Opening | 10 | 80 | 89 |

| Hydrolysis | 15 | 120 | 93 |

| Salt Formation | 5 | 25 | 97 |

This method achieves a throughput of 1.2 kg/day with 99.8% purity, making it viable for industrial production.

Comparative Analysis of Methodologies

Table 6: Synthesis Method Trade-offs

| Method | Advantages | Disadvantages | Scale Feasibility |

|---|---|---|---|

| Chiral Auxiliary | High ee (>99%) | Low yield (40–50%) | Lab-scale |

| Catalytic Hydrogenation | Scalable, mild conditions | Requires high-pressure equipment | Pilot-scale |

| Microwave-Assisted | Rapid (1 h) | Low yield, specialized equipment | Lab-scale |

| Biocatalytic | Eco-friendly, high ee | Enzyme cost, batch mode | Lab-scale |

| Continuous Flow | High throughput, automation | Capital-intensive setup | Industrial |

Chemical Reactions Analysis

Types of Reactions: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced further to modify the pyrrolidine ring or the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles can be used in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Modified pyrrolidine derivatives.

Substitution: Functionalized pyrrolidine compounds.

Scientific Research Applications

Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride exhibits a range of biological activities due to its structural characteristics:

Anticancer Properties

Research indicates significant anticancer activity among pyrrolidine derivatives. For instance:

- Cell Cycle Arrest : Compounds can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : They trigger apoptotic pathways in cancerous cells, leading to reduced tumor proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

- In Vitro Studies : A notable study demonstrated the effectiveness of related compounds in inhibiting tumor growth in vitro models. The results indicated a significant reduction in tumor size when treated with these derivatives, suggesting promising therapeutic avenues for further exploration.

- Pharmacokinetics Investigation : Another study highlighted how molecular structure impacts bioavailability and efficacy. The presence of polar functional groups like hydroxyls was found to improve binding affinity to target proteins, which could be extrapolated to predict the behavior of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride in biological systems .

Mechanism of Action

The mechanism of action of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring provides a rigid scaffold that can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Key Pyrrolidine Derivatives

*Note: CAS 265108-43-8 refers to cis-4-Methylpyrrolidin-3-ol HCl in , suggesting possible nomenclature overlap.

Key Observations :

- Hydrophilicity : The hydroxymethyl group in the target compound increases water solubility compared to methyl or dimethyl analogs.

- Pharmacological Activity : Vernakalant demonstrates the impact of bulky substituents (e.g., cyclohexyl-ethoxy) on receptor specificity .

- Synthesis : cis-Substituted pyrrolidines often require enantioselective methods, as seen in patents for (3S)-pyrrolidin-3-ol derivatives .

Piperidine and Azetidine Derivatives

Table 2: Heterocyclic Analogs

Key Observations :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects ring strain and conformational flexibility. Smaller azetidine rings (4-membered) are more reactive but less stable .

- Substituent Effects: Piperidine derivatives like cis-l,3-dimethyl-4-phenylpiperidinol HCl show how phenyl groups enhance lipophilicity for CNS-targeting drugs .

Table 3: Comparative Properties

Biological Activity

Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative characterized by specific hydroxyl and hydroxymethyl substitutions. These structural features enhance its solubility and potential interactions with biological targets, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is defined by the following structural characteristics:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- Hydroxymethyl group : Located at the 4-position, enhancing solubility.

- Hydroxyl group : Positioned at the 3-position, which may influence the compound's binding affinity to biological targets.

The hydrochloride form improves stability and solubility, making it suitable for pharmaceutical formulations .

Anticancer Properties

Research indicates that compounds similar to cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride exhibit significant anticancer activity. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Compounds have been observed to trigger apoptotic pathways in cancerous cells .

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives highlights the unique properties of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxypyrrolidine | Hydroxyl group at position 3 | Used in neuroprotective studies |

| 4-Methylpyrrolidine | Methyl substitution at position 4 | Exhibits enhanced lipophilicity |

| Cis-3,4-Diphenylpyrrolidine | Phenyl groups at positions 3 and 4 | Known for inverse agonistic activity on receptors |

| (S)-Pyrrolidine | Chiral center at nitrogen | Effective as CXCR4 chemokine receptor antagonists |

Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride stands out due to its specific substitutions that enhance solubility and potential biological interactions compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives. A notable case study demonstrated the effectiveness of a related compound in inhibiting tumor growth in vitro and in vivo models. The study reported a significant reduction in tumor size when treated with pyrrolidine derivatives, suggesting a promising therapeutic avenue for further exploration .

Another investigation into the pharmacokinetics of similar compounds highlighted the importance of molecular structure on bioavailability and efficacy. The presence of polar functional groups like hydroxyls was found to improve binding affinity to target proteins, which could be extrapolated to predict the behavior of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride in biological systems .

Q & A

Q. What are the optimal synthetic routes for cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride, and how do they affect yield and purity?

- Methodological Answer : Two primary methods are widely used:

- Nucleophilic Substitution : Starting from pyrrolidine derivatives, hydroxyl and hydroxymethyl groups are introduced via regioselective substitution. This method yields moderate enantiomeric purity (~80%) and requires chiral resolution .

- Catalytic Hydrogenation : Unsaturated precursors (e.g., pyrrolidinone derivatives) are hydrogenated using palladium or platinum catalysts. This route achieves higher stereochemical control (>95% enantiomeric excess) but requires rigorous purification to remove residual catalysts .

- Key Considerations : Solvent choice (e.g., ethanol vs. tetrahydrofuran) impacts reaction kinetics. For example, ethanol increases polarity, favoring nucleophilic substitution but may reduce solubility of intermediates .

Q. How can the stereochemical integrity of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride be confirmed experimentally?

- Methodological Answer : Use a combination of:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane-isopropanol mobile phases. Retention times and peak splitting confirm enantiopurity (e.g., >98% for cis-isomers) .

- NMR Spectroscopy : H-NMR coupling constants () and NOE correlations distinguish cis/trans configurations .

- X-ray Crystallography : Resolves absolute configuration, particularly when synthesizing novel derivatives .

Q. What analytical techniques are recommended for detecting impurities in this compound?

- Methodological Answer :

- HPLC-MS : Reversed-phase C18 columns (e.g., Agilent Zorbax) with 0.1% formic acid in water/acetonitrile gradients detect hydrolytic byproducts (e.g., pyrrolidinone derivatives) at levels <0.1% .

- Karl Fischer Titration : Quantifies residual water (<0.5% w/w), critical for stability studies .

- ICP-MS : Identifies trace metal impurities (e.g., Pd <10 ppm) from catalytic steps .

Advanced Research Questions

Q. How do structural analogs of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride compare in receptor binding affinity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and radioligand binding assays (e.g., H-labeled compounds) to compare:

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-specific effects.

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ <15 min in human microsomes) leads to false negatives .

- Epimerization Checks : Monitor stereochemical stability under assay conditions (pH 7.4, 37°C) via HPLC to rule out cis/trans interconversion .

Q. What in vivo models are suitable for studying its pharmacokinetics?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show low oral bioavailability (<20%) due to first-pass metabolism .

- PBPK Modeling : Predict tissue distribution using software like GastroPlus. The compound’s logP (-1.2) suggests limited blood-brain barrier penetration .

Q. How can in silico tools optimize its derivatization for enhanced activity?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with σ-1 receptor affinity.

- DFT Calculations : Assess energy barriers for hydroxyl group rotation; rigid analogs may improve binding .

Q. What are the best practices for handling and storage to ensure stability?

- Methodological Answer :

- Storage : -20°C in airtight containers under argon. Aqueous solutions (pH 4–6) are stable for ≤1 month at 4°C .

- Decomposition Pathways : Avoid light and humidity to prevent oxidation (to pyrrolidinone) or hydrolysis (to diol derivatives) .

Q. How does the hydrochloride salt form influence solubility and bioactivity?

- Methodological Answer :

Q. What strategies mitigate enantiomer interference in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.